3-(anilinosulfonyl)-N-(2-methylphenyl)benzamide -

3-(anilinosulfonyl)-N-(2-methylphenyl)benzamide

Catalog Number: EVT-3704714
CAS Number:
Molecular Formula: C20H18N2O3S
Molecular Weight: 366.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(2-Methylphenyl)benzamide

Compound Description: This compound serves as a fundamental structural basis for many derivatives discussed in the papers. It features a benzamide core with a 2-methylphenyl substituent on the nitrogen atom. While specific biological activities are not extensively detailed in the provided context, its derivatives exhibit diverse pharmacological profiles.

4-Methyl-N-(2-methylphenyl)benzamide

Compound Description: This compound is a derivative of N-(2-methylphenyl)benzamide with a methyl substituent at the para position of the benzoyl ring. The crystal structure of this compound, stabilized by intermolecular N—H⋯O hydrogen bonds, has been reported.

2-Chloro-N-(2-methylphenyl)benzamide

Compound Description: This N-(2-methylphenyl)benzamide derivative bears a chlorine atom at the ortho position of the benzoyl ring. Crystallographic studies reveal its planar aromatic system and the role of N—H⋯O hydrogen bonds in its crystal structure.

3-Chloro-N-(2-methylphenyl)benzamide

Compound Description: Structurally similar to the previous compound, this derivative possesses a chlorine atom at the meta position of the benzoyl ring. Its crystal structure reveals a near-planar conformation and the stabilizing influence of N—H⋯O hydrogen bonds.

3-Methyl-N-(2-methylphenyl)benzamide

Compound Description: This analog features a methyl group at the meta position of the benzoyl ring, making it structurally analogous to the target compound with the exception of the substituent. Crystallographic analysis reveals an intramolecular C—H⋯O hydrogen bond and intermolecular N—H⋯O interactions contributing to its crystal packing.

N-{2-[4-(β-D-Glucopyranosyloxy)-2-methylphenyl]-1,1-dimethyl-2-oxoethyl}-3-methylthiophene-2-carboxamide (GPTC)

Compound Description: This compound, a metabolite of the fungicide isofetamid, exhibits a more complex structure compared to the simpler benzamide derivatives. It includes a glucopyranosyloxy group and a thiophene ring in its structure.

N‐(3‐Amino‐4 methylphenyl)benzamide

Compound Description: This compound serves as an intermediate in the synthesis of several pharmaceutical agents. It is characterized by a benzamide core with a 3-amino-4-methylphenyl substituent on the nitrogen.

N-(2-hydroxy-5-methylphenyl)benzamide

Compound Description: This benzamide derivative features a hydroxyl group ortho to the amide nitrogen and a methyl group at the 5-position on the aniline ring. Crystallographic analysis reveals its structural features, including an intramolecular N—H⋯O contact and intermolecular O—H⋯O hydrogen bonds contributing to its crystal packing.

4-[[5-[((2R)-2-methyl-4,4,4-trifluorobutyl)carbamoyl]-1-methyli ndol- 3-yl]methyl]-3-methoxy-N-[(2-methylphenyl)sulfonyl]benzamide (ZENECA ZD3523)

Compound Description: This compound, ZENECA ZD3523, is a potent and orally active leukotriene receptor antagonist. It demonstrates high affinity for LTD4 receptors and exhibits significant bronchodilator activity in guinea pig models.

4-[1-[3-Chloro-4-[N-(2-methylphenyl)-ureido]phenylacetyl]-(4S)-fluoro-(2S)-pyrrolidine-2-yl]methoxybenzoic acid (D01-4582)

Compound Description: D01-4582 is an α4β1 integrin antagonist with notable pharmacokinetic variability observed in different species, attributed to genetic polymorphisms affecting its binding affinity to albumin.

N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide

Compound Description: This compound is characterized by a pyrazole ring linked to an acetamide group, which is further substituted with a 2-amino-5-methylphenyl moiety. Crystallographic studies reveal a network of hydrogen bonds (N—H⋯O, N—H⋯N) and C—H⋯π(ring) interactions influencing its crystal packing.

2,6-Difluoro-N-(2'-methyl-3'-(4-methyl-5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-yl)benzamide

Compound Description: This compound represents a potent and selective calcium release-activated calcium (CRAC) channel inhibitor. It exhibits promising activity in preclinical models of rheumatoid arthritis and has advanced to Phase 1 clinical trials.

N-(4-Methylphenyl)benzamide

Compound Description: This compound is another simple benzamide derivative with a 4-methylphenyl substituent on the nitrogen. Its crystal structure reveals a twisted conformation and intermolecular N—H⋯O hydrogen bonds stabilizing its solid-state structure.

N-(4-Methylphenyl)-N-{[(2-nitrophenyl)acetyl]oxy}benzamide

Compound Description: This benzamide derivative incorporates a nitro group on the acetyl substituent attached to the nitrogen. Crystallographic studies reveal a twisted conformation and intermolecular C—H⋯O interactions contributing to its crystal structure.

N-(2-Methylphenyl)-1,2-benzoselenazol-3(2H)-one

Compound Description: This compound is an analog of Ebselen, a synthetic organoselenium compound with antioxidant and anti-inflammatory properties. It features a benzoselenazolone ring system linked to a 2-methylphenyl group.

2-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide Analogues

Compound Description: This group of compounds features a rhodanine core linked to an acetamide group substituted with a 2-methylphenyl moiety. The series explores variations on the benzylidene ring of the rhodanine for structure-activity relationship studies.

5-isoquinolin-3-yl-N-(2-methylphenyl)-1,3,4-thiadiazol-2-amine

Compound Description: This compound incorporates a 1,3,4-thiadiazole ring system linked to both an isoquinoline and a 2-methylphenyl group. Its crystal structure is stabilized by intermolecular N—H⋯N hydrogen bonds, forming a centrosymmetric dimer.

Methyl N-hydroxy-N-(2-methylphenyl)carbamate

Compound Description: This compound features a carbamate moiety with a hydroxylamine group and a 2-methylphenyl substituent on the nitrogen. Crystallographic analysis reveals three independent molecules in the asymmetric unit, connected by O—H⋯O hydrogen bonds.

N-(2-Methylphenyl)-2-nitrobenzamide

Compound Description: This N-(2-methylphenyl)benzamide derivative possesses a nitro group at the ortho position of the benzoyl ring. Crystallographic studies reveal a twisted conformation and the stabilizing influence of N—H⋯O hydrogen bonds in its crystal structure.

N-(2-Methylphenyl)-6-(1H-pyrazol-1-yl)pyridazin-3-amine

Compound Description: This compound comprises a pyridazine ring system linked to both a pyrazole and a 2-methylphenyl group. Crystallographic studies reveal a network of intermolecular N—H⋯N and C—H⋯N hydrogen bonds contributing to its crystal packing.

N-(3-Chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Compound Description: This compound features a dihydropyridine ring system linked to a carboxamide group, which is further substituted with a 3-chloro-2-methylphenyl moiety. Its crystal structure is stabilized by two types of N—H⋯O hydrogen bonds.

N-(2-Methylphenyl)-2-(propylamino)propa-namide (Prilocaine)

Compound Description: This compound, known as Prilocaine, is a local anesthetic commonly used in medical practice. It exhibits rapid onset and moderate duration of action, making it suitable for various procedures.

6-Methyl-N-(2-methylphenyl)-3-phenyl-1,6-dihydro-1,2,4,5-tetrazine-1-carboxamide

Compound Description: This compound features a dihydrotetrazine ring system linked to a carboxamide group, which is further substituted with a 2-methylphenyl and a phenyl group. Its crystal structure is stabilized by intermolecular C—H⋯O interactions.

(E)-2-{1-[(6-Chloropyridin-3-yl)methyl]imidazolidin-2-ylidene}-2-cyano-N-(2-methylphenyl)acetamide

Compound Description: This compound features an imidazolidine ring linked to a pyridine ring and a cyanoacetamide group. The cyanoacetamide is further substituted with a 2-methylphenyl moiety. The crystal structure is characterized by an intramolecular N—H⋯O hydrogen bond and intermolecular N—H⋯N hydrogen bonds.

N-(3-Chlorophenyl)-N′-(2-methylphenyl)succinamide monohydrate

Compound Description: This compound features a succinamide core with a 3-chlorophenyl and a 2-methylphenyl substituent on each nitrogen atom. Crystallographic analysis reveals intermolecular O—H⋯O and N—H⋯O hydrogen bonds contributing to its layered crystal packing.

N-(2-(3-fluorophenyl)quinolin-5-yl)benzamide Derivatives

Compound Description: This series of compounds features a quinoline core linked to a benzamide group, which is further substituted with a 2-(3-fluorophenyl) moiety. These compounds were synthesized and evaluated for their anticancer activity against the breast cancer cell line MDA-MB-231.

2,4-Dichloro-N-(2-methylphenyl)benzenesulfonamide

Compound Description: This benzenesulfonamide derivative features two chlorine atoms on the benzene ring and a 2-methylphenyl group on the sulfonamide nitrogen. Its crystal structure is characterized by a disordered methyl-substituted aromatic ring and centrosymmetric dimers linked by N—H⋯O hydrogen bonds.

2,6-Dichloro-N-(4-methylphenyl)benzamide

Compound Description: This benzamide derivative is characterized by two chlorine atoms at the 2- and 6-positions of the benzoyl ring and a 4-methylphenyl group on the amide nitrogen. Its crystal structure reveals a non-coplanar arrangement of the benzene rings and intermolecular N—H⋯O hydrogen bonds forming chains along the c-axis.

5-Chloro-N-[2-(4-hydroxysulfamoyl-phenyl)-ethyl]-2-methoxy-benzamide (JC-171)

Compound Description: JC-171 functions as a selective inhibitor of the NLRP3 inflammasome, a critical component of the innate immune system. It exhibits efficacy in reducing IL-1β release and attenuating disease progression in a mouse model of multiple sclerosis.

4-Methoxy-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide (DS2OMe)

Compound Description: DS2OMe exhibits selectivity for the δ-subunit-containing γ-aminobutyric acid type A receptors (GABAA receptors). Radiolabeled with carbon-11, it shows promise as a potential PET radioligand for in vivo imaging of these receptors.

2-Methyl-N-(4-methylphenyl)benzamide

Compound Description: This analog of N-(4-Methylphenyl)benzamide includes an additional methyl group at the ortho position of the benzoyl ring. Crystallographic analysis reveals intermolecular N—H⋯O hydrogen bonds forming infinite chains along the c-axis.

3-Chloro-N-(3-methylphenyl)benzamide

Compound Description: This benzamide derivative features a chlorine atom at the meta position of the benzoyl ring and a 3-methylphenyl group on the amide nitrogen. Its crystal structure reveals a twisted conformation and intermolecular N—H⋯O hydrogen bonds forming chains along the b-axis.

2-Chloro-N-(4-methylphenyl)benzamide

Compound Description: This benzamide derivative features a chlorine atom at the ortho position of the benzoyl ring and a 4-methylphenyl group on the amide nitrogen. The benzoyl and aniline rings are tilted relative to each other, and the crystal structure exhibits intermolecular N—H⋯O hydrogen bonds forming infinite chains along the c-axis.

4-Chloro-N-(3-methylphenyl)benzamide

Compound Description: This benzamide derivative features a chlorine atom at the para position of the benzoyl ring and a 3-methylphenyl group on the amide nitrogen. Its crystal structure is characterized by a small dihedral angle between the aromatic rings and intermolecular N—H⋯O hydrogen bonds forming chains along the c-axis.

N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine

Compound Description: This compound features a thiazole ring substituted with a 3-chloro-2-methylphenyl group and a 4-fluorophenyl group. It was synthesized and evaluated for its in vitro antibacterial activity against Staphylococcus aureus and Chromobacterium violaceum.

N-(2-Methyl-5'-morpholino-6'-((tetrahydro-2H-pyran-4-yl)oxy)-[3,3'-bipyridin]-5-yl)-3-(trifluoromethyl)benzamide (RAF709)

Compound Description: RAF709 is a potent, selective, and orally bioavailable inhibitor of RAF kinases, particularly effective against cancers driven by KRAS mutations. Its development focused on balancing solubility and potent cellular activity, showcasing the importance of optimizing drug-like properties in drug discovery.

3-(Trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]benzamide

Compound Description: This benzamide derivative is characterized by trifluoromethyl groups at both the meta position of the benzoyl ring and the ortho position of the aniline ring. It exhibits an unusual case of concomitant dimorphism, with two distinct crystal forms coexisting and undergoing simultaneous melting and solid-to-solid phase transition.

N-[2-(Maleimido)ethyl]-3-(trimethylstannyl)benzamide (MSB)

Compound Description: MSB serves as a novel reagent for attaching astatine-211, a promising radionuclide for targeted alpha therapy, to disulfide bridges in antibodies. This conjugation strategy aims to enhance the immunoreactivity of antibody conjugates.

3-Fluoro-N-[2-(trifluoromethyl)phenyl]benzamide, 3-Bromo-N-[2-(trifluoromethyl)phenyl]benzamide, and 3-Iodo-N-[2-(trifluoromethyl)phenyl]benzamide

Compound Description: These three compounds are halogenated benzamide derivatives featuring a trifluoromethyl group at the ortho position of the aniline ring and fluorine, bromine, or iodine at the meta position of the benzoyl ring. Their crystal structures reveal variations in the dihedral angles between the benzene rings depending on the halogen substituent.

2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053)

Compound Description: CHMFL-ABL-053 is a potent, selective, and orally bioavailable inhibitor of multiple tyrosine kinases, including BCR-ABL, SRC, and p38. It exhibits promising preclinical activity against chronic myeloid leukemia (CML) cell lines and in xenograft mouse models.

3-Amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide

Compound Description: This compound features an indazole ring substituted with a 5-fluoro-2-methylphenyl carboxamide group and a morpholine ring. It was synthesized and evaluated for its anticancer activity, demonstrating inhibitory effects on the proliferation of certain cancer cell lines.

2-Methyl-N-(3-methylphenyl)benzamide

Compound Description: This compound is an isomer of 3-Methyl-N-(3-methylphenyl)benzamide, featuring a methyl group at the ortho position of the benzoyl ring and a 3-methylphenyl group on the amide nitrogen. Crystallographic analysis reveals a twisted conformation stabilized by N—H⋯O hydrogen bonds, forming infinite chains along the b-axis.

Methyl 2-benzamido-4-(3,4-dimethoxyphenyl)-5-methylbenzoate and N-{5-benzoyl-2-[(Z)-2-methoxyethenyl]-4-methylphenyl}benzamide

Compound Description: These two compounds were synthesized via Diels-Alder reactions. They showcase the formation of complex structures, one with a benzoate ester and another with a substituted styrene moiety, both incorporating a benzamide functional group.

N,N′-Bis(2-methylphenyl)-N′′-(2,2,2-trichloroacetyl)phosphoric triamide

Compound Description: This compound features a phosphoric triamide core with two 2-methylphenyl groups and a trichloroacetyl group attached to the nitrogen atoms. Crystallographic analysis reveals a distorted tetrahedral configuration around the phosphorus atom and the formation of extended chains through N—H⋯O hydrogen bonds.

Potent and Selective Inhibitors of Histone Deacetylase-3 Containing Chiral Oxazoline Capping Groups and a N-(2-Aminophenyl)-benzamide Binding Unit

Compound Description: This series of compounds are potent and selective inhibitors of histone deacetylase 3 (HDAC3), specifically targeting the HDAC3-NCoR2 complex. They incorporate an N-(2-aminophenyl)-benzamide unit as a key structural feature.

Properties

Product Name

3-(anilinosulfonyl)-N-(2-methylphenyl)benzamide

IUPAC Name

N-(2-methylphenyl)-3-(phenylsulfamoyl)benzamide

Molecular Formula

C20H18N2O3S

Molecular Weight

366.4 g/mol

InChI

InChI=1S/C20H18N2O3S/c1-15-8-5-6-13-19(15)21-20(23)16-9-7-12-18(14-16)26(24,25)22-17-10-3-2-4-11-17/h2-14,22H,1H3,(H,21,23)

InChI Key

XIDWKXHHVZQNPH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)S(=O)(=O)NC3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.